1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable hydrazine derivative with a pyridine carboxylic acid under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to reflux temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups .
Scientific Research Applications
1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents.
Indole derivatives: Similar in their heterocyclic nature and biological activities.
Uniqueness
1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of benzyl, ethyl, methyl, and phenyl groups makes it a versatile compound with a wide range of applications .
Properties
Molecular Formula |
C23H22N4O |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-benzyl-6-ethyl-3-methyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O/c1-3-18-14-20(23(28)25-19-12-8-5-9-13-19)21-16(2)26-27(22(21)24-18)15-17-10-6-4-7-11-17/h4-14H,3,15H2,1-2H3,(H,25,28) |
InChI Key |
UEKBTMBSIOMPLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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